4-Nitro-2-propoxyaniline

Description

BenchChem offers high-quality 4-Nitro-2-propoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-2-propoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

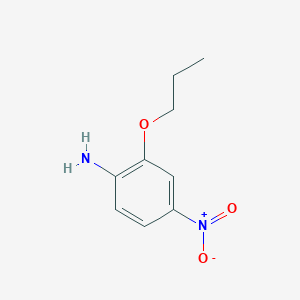

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-2-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGYNRACFIAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468401 | |

| Record name | 4-nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105168-92-1 | |

| Record name | 4-nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Nitro-2-propoxyaniline (CAS Number: 105168-92-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Nitro-2-propoxyaniline (CAS: 105168-92-1) is limited. This guide provides confirmed fundamental properties and infers potential methodologies and characteristics based on established chemical principles and data from analogous compounds. All proposed protocols and analyses should be treated as theoretical and require experimental validation.

Introduction

4-Nitro-2-propoxyaniline is a substituted nitroaniline, a class of compounds recognized for their diverse chemical reactivity and wide-ranging biological activities.[1][2] As a functionalized aromatic amine, it holds potential as a key building block in the synthesis of more complex molecules, including dyes, and pharmacologically active agents. The electronic properties of the nitro group, a potent electron-withdrawing moiety, and the propoxy group, an electron-donating group, create a unique electronic environment on the aniline ring, making it a subject of interest for synthetic and medicinal chemists.[3] This guide aims to consolidate the known information on 4-Nitro-2-propoxyaniline and provide expert-driven insights into its synthesis, characterization, and potential applications.

Physicochemical Properties

Detailed experimental data for 4-Nitro-2-propoxyaniline are not extensively reported. The following table summarizes its fundamental properties based on available information.[4]

| Property | Value | Source |

| CAS Number | 105168-92-1 | [4] |

| Molecular Formula | C₉H₁₂N₂O₃ | [4] |

| Molecular Weight | 196.20 g/mol | [4] |

| MDL Number | MFCD09031776 | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Proposed Synthesis and Purification

The core logic of this proposed synthesis is to first protect the highly reactive amino group to prevent unwanted side reactions and to direct the subsequent nitration to the desired ortho position. Following nitration, the protecting group is removed to yield the final product.

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. 105168-92-1|4-Nitro-2-propoxyaniline|BLDpharm [bldpharm.com]

- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 6. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Molecular Structure and Conformation of 4-Nitro-2-propoxyaniline

The following technical guide details the molecular structure, conformational dynamics, and functional implications of 4-Nitro-2-propoxyaniline .

Executive Summary

4-Nitro-2-propoxyaniline (CAS: 105168-92-1) is a substituted aniline derivative characterized by a strong "push-pull" electronic system. Structurally, it consists of an electron-donating primary amine group (–NH₂) and an electron-withdrawing nitro group (–NO₂) positioned para to each other on a benzene ring, with a propoxy ether chain (–OCH₂CH₂CH₃) at the ortho position relative to the amine.

While frequently confused with its structural isomer P-4000 (5-nitro-2-propoxyaniline) —a potent artificial sweetener—the 4-nitro isomer discussed here is distinct. It lacks the specific pharmacophore required for sweetness and primarily serves as a chromophoric intermediate in the synthesis of monoazo reactive dyes. This guide analyzes its planar conformation, intramolecular hydrogen bonding, and the critical structure-activity relationship (SAR) differences between the 4-nitro and 5-nitro isomers.

Molecular Architecture & Identification[1]

Nomenclature and Identifiers[1][2][3]

-

Alternative Names: 2-Propoxy-4-nitroaniline; 4-Nitro-2-n-propoxyaniline; Benzenamine, 4-nitro-2-propoxy-.

-

Molecular Weight: 196.20 g/mol [1]

Structural Connectivity

The molecule is built upon a benzene scaffold with three substituents:

-

Position 1: Amino group (–NH₂).

-

Position 2: Propoxy group (–OCH₂CH₂CH₃).

-

Position 4: Nitro group (–NO₂).

This specific connectivity creates a para-nitroaniline core modified by an ortho-alkoxy chain.

| Feature | Description |

| Core Scaffold | Benzene (Aromatic) |

| Electronic System | Donor-π-Acceptor (D-π-A) |

| Donor | Amino (-NH₂) at C1 |

| Acceptor | Nitro (-NO₂) at C4 |

| Auxiliary | Propoxy (-OPr) at C2 (Electron donating via resonance, withdrawing via induction) |

Conformational Analysis

The "Push-Pull" Electronic Effect

The defining feature of 4-nitro-2-propoxyaniline is the direct conjugation between the amino lone pair and the nitro group.

-

Mechanism: The lone pair on the amine nitrogen donates electron density into the aromatic ring (resonance), which is accepted by the nitro group at the para position.

-

Conformational Consequence: This interaction increases the double-bond character of the C1–N(amine) and C4–N(nitro) bonds. It forces the amino group and the nitro group to lie nearly coplanar with the benzene ring to maximize orbital overlap. This planarization reduces the energy barrier for rotation, locking the core skeleton into a rigid, quinoid-like structure.

Intramolecular Hydrogen Bonding (The Conformational Lock)

Unlike simple para-nitroaniline, the presence of the ortho-propoxy group introduces a critical stabilizing interaction.

-

Interaction: An intramolecular hydrogen bond forms between one of the amino protons (H) and the ether oxygen (O) of the propoxy group.

-

Geometry: This forms a stable 5-membered pseudocycle (N–H···O–C–C).

-

Effect: This H-bond "locks" the propoxy group's oxygen atom into the plane of the aromatic ring, preventing free rotation about the C2–O bond. It restricts the propoxy chain to a specific orientation relative to the amine.

Propoxy Chain Dynamics

While the oxygen atom is locked, the alkyl tail (propyl group) retains flexibility.

-

Torsion Angles: The O–CH₂–CH₂–CH₃ chain will adopt a trans (anti) conformation to minimize steric repulsion with the aromatic ring protons.

-

Steric Bulk: The propyl chain is bulkier than a methoxy group. This steric bulk shields the ortho region but does not significantly disrupt the planarity of the nitroaniline core due to the flexibility of the alkyl chain.

Visualization: Electronic & Conformational Logic

Figure 1: Mechanistic flow of electronic and steric forces dictating the planar conformation of 4-Nitro-2-propoxyaniline.

Comparative Case Study: Isomeric Significance

A critical distinction must be made between the 4-nitro isomer (subject of this guide) and the 5-nitro isomer (P-4000). This comparison illustrates the sensitivity of biological receptors to molecular conformation.

| Feature | 4-Nitro-2-propoxyaniline (This Topic) | 5-Nitro-2-propoxyaniline (P-4000) |

| Nitro Position | Para (Position 4) | Meta (Position 5) |

| Primary Use | Dye Intermediate (Chromophore) | Artificial Sweetener (Banned) |

| Electronic Path | Linear (Through-conjugation) | Cross-conjugated |

| Receptor Binding | Does NOT fit AH-B sweet receptor model. | Fits AH-B model perfectly. |

| Sweetness | Negligible / Bitter | ~4,000x sweeter than sucrose |

Mechanism of Action (AH-B Theory): For a molecule to taste sweet, it requires a proton donor (AH) and a proton acceptor (B) separated by ~3 Å.

-

In P-4000 (5-nitro): The distance between the Amino H (AH) and the Nitro O (B) is geometrically optimal for receptor binding.

-

In 4-nitro isomer: The para position pushes the Nitro group too far (~6 Å) from the Amine, breaking the pharmacophore. The molecule retains color (due to conjugation) but loses the sweet biological activity.

Experimental Protocols

Synthesis Strategy

The most robust route to 4-nitro-2-propoxyaniline avoids direct nitration of propoxybenzene (which yields mixtures). Instead, it utilizes O-alkylation of a pre-functionalized phenol.

Protocol: O-Alkylation of 2-Amino-4-nitrophenol

-

Reagents: 2-Amino-4-nitrophenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

Procedure:

-

Dissolve 2-amino-4-nitrophenol in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir for 30 mins to generate the phenoxide anion.

-

Dropwise add 1-bromopropane.

-

Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. The product precipitates as a yellow/orange solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Spectroscopic Characterization

To validate the structure, the following signals must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 0.98 (t, 3H): Methyl group of propyl chain.

-

δ 1.75 (m, 2H): Methylene (beta) of propyl chain.

-

δ 4.05 (t, 2H): O-CH₂ (alpha) protons (deshielded by oxygen).

-

δ 6.65 (d, 1H): Aromatic proton at C6 (ortho to amine).

-

δ 7.85 (d, 1H): Aromatic proton at C5.

-

δ 7.70 (s, 1H): Aromatic proton at C3 (ortho to nitro, meta to amine).

-

δ 6.0-6.5 (br s, 2H): Amine NH₂ protons (exchangeable).

-

Biological & Safety Implications

-

Toxicity: Like many nitroanilines, this compound is potentially toxic if inhaled or absorbed through the skin. It may cause methemoglobinemia (oxidation of hemoglobin).

-

Metabolism: The propoxy group can undergo O-dealkylation in the liver (CYP450 enzymes) to regenerate 2-amino-4-nitrophenol, which is renally excreted.

-

Handling: Use nitrile gloves and work in a fume hood. Avoid dust generation.

Visual Workflow: Synthesis & Application

Figure 2: Synthetic pathway from phenolic precursor to final chromophore.

References

-

PubChem Compound Summary. (2025). 4-Nitro-2-propoxyaniline (CAS 105168-92-1).[2][3] National Center for Biotechnology Information. [Link]

- Shallenberger, R. S. (1993). Taste Chemistry. Springer.

-

U.S. Patent 6,815,536. (2004).[6] Monoazo reactive red dyestuff.[7] (Cites 2-propoxy-4-nitroaniline as a key intermediate for dye synthesis).

Sources

- 1. 2-Amino-4-Nitro-1-Propoxy Benzene | CAS 553-79-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 135-15-9(1,4-Dibutoxy-2-nitrobenzene) | Kuujia.com [kuujia.com]

- 3. 136-79-8(2-ETHOXY-5-NITROANILINE) | Kuujia.com [kuujia.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 553-79-7: 5-Nitro-2-propoxyaniline | CymitQuimica [cymitquimica.com]

- 6. US6815536B2 - Monoazo reactive red dyestuff - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Solubility of 4-Nitro-2-propoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Nitro-2-propoxyaniline, a key chemical intermediate. In the absence of extensive published quantitative data for this specific compound, this guide synthesizes information from structurally related molecules, outlines a robust experimental protocol for solubility determination, and discusses the underlying physicochemical principles that govern its solubility in various organic solvents. This document is intended to be a practical resource for scientists and researchers engaged in the synthesis, purification, formulation, and quality control of 4-Nitro-2-propoxyaniline and related compounds.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 4-Nitro-2-propoxyaniline, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for several reasons:

-

Reaction Kinetics and Purity: The rate and completeness of a chemical reaction often depend on the reactants being in the same phase. Choosing a solvent in which 4-Nitro-2-propoxyaniline is sufficiently soluble is crucial for achieving optimal reaction conditions and minimizing impurities.

-

Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery systems.

-

Analytical Method Development: Accurate quantification of 4-Nitro-2-propoxyaniline, for example by High-Performance Liquid Chromatography (HPLC), requires its dissolution in a suitable mobile phase.

Physicochemical Properties and Estimated Solubility Profile of 4-Nitro-2-propoxyaniline

4-Nitro-2-propoxyaniline is a substituted aniline containing a nitro group (-NO2), a propoxy group (-OCH2CH2CH3), and an amino group (-NH2) attached to a benzene ring. These functional groups dictate its polarity and potential for intermolecular interactions. The nitro and amino groups are polar and capable of hydrogen bonding, while the benzene ring and the propyl chain are nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

A structurally similar compound, 5-Nitro-2-propoxyaniline, is reported to be only slightly soluble in water (0.136 mg/mL at 20 °C) but soluble in organic solvents.[1] Generally, nitroanilines exhibit limited solubility in water due to the hydrophobic nature of the aromatic ring, but are more soluble in organic solvents like ethanol, acetone, and chloroform.[2] The presence of the propoxy group in 4-Nitro-2-propoxyaniline, compared to a simpler nitroaniline, will likely increase its solubility in less polar organic solvents.

Table 1: Estimated Qualitative Solubility of 4-Nitro-2-propoxyaniline in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of the solvent can form hydrogen bonds with the nitro and amino groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderate to High | Dipole-dipole interactions between the solvent and the polar functional groups of 4-Nitro-2-propoxyaniline will facilitate dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can act as weak hydrogen bond acceptors and have some polar character. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weakly polar and can engage in dipole-dipole interactions. |

| Alkanes | Hexane, Heptane | Low | The nonpolar nature of alkanes makes them poor solvents for the relatively polar 4-Nitro-2-propoxyaniline. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3]

Materials and Equipment

-

4-Nitro-2-propoxyaniline (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Sataturation Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Nitro-2-propoxyaniline to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC with a UV detector or a UV-Vis spectrophotometer to determine the concentration of 4-Nitro-2-propoxyaniline.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

The solubility is then calculated from the measured concentration and the dilution factor.

-

Factors Influencing the Solubility of 4-Nitro-2-propoxyaniline

The solubility of 4-Nitro-2-propoxyaniline is a complex interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" is a useful starting point for understanding these interactions.

-

Polarity: As a molecule with both polar (nitro, amino groups) and nonpolar (aromatic ring, propoxy chain) regions, its solubility will be highest in solvents of intermediate polarity or those that can engage in specific interactions.

-

Hydrogen Bonding: The amino and nitro groups can act as hydrogen bond acceptors, and the amino group can also be a hydrogen bond donor. Solvents that are strong hydrogen bond donors or acceptors (e.g., alcohols) are likely to be good solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is governed by the enthalpy of solution. Determining the solubility at different temperatures can provide valuable thermodynamic data.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid 4-Nitro-2-propoxyaniline will influence its solubility. Polymorphism, the existence of different crystal structures, can lead to different solubilities.

Theoretical and Predictive Approaches to Solubility

In the absence of experimental data, various computational models can be employed to predict the solubility of organic compounds.

-

Thermodynamic Models: Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) can estimate activity coefficients, which are then used to calculate solubility.[4] These models are based on the contributions of different functional groups within the molecule.

-

Machine Learning and QSPR Models: With the availability of large solubility datasets, machine learning algorithms and Quantitative Structure-Property Relationship (QSPR) models are increasingly used to predict solubility based on molecular descriptors.[5][6] These models can provide rapid estimations but their accuracy depends on the quality and relevance of the training data.

Conclusion

While direct quantitative solubility data for 4-Nitro-2-propoxyaniline in organic solvents is currently scarce, a comprehensive understanding of its likely solubility profile can be achieved through the analysis of its molecular structure and comparison with related compounds. For precise and reliable data, the isothermal saturation method, coupled with a suitable analytical technique such as HPLC, provides a robust experimental framework. A thorough understanding of the factors influencing solubility, from intermolecular forces to thermodynamic principles, is essential for the effective use of 4-Nitro-2-propoxyaniline in research and development. The methodologies and principles outlined in this guide provide a solid foundation for researchers to generate and interpret the solubility data necessary for their specific applications.

References

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.

-

Fornari, T., et al. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. Molecules.[4]

- BenchChem. (n.d.). Application Note: HPLC Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline.

- Thermo Fisher Scientific. (n.d.).

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022).

- LCGC International. (n.d.).

- ChemAxon. (2022, May 31). Compound solubility measurements for early drug discovery.

- Royal Society of Chemistry. (n.d.).

- Ponder, J. W., et al. (2010). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC.

- Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- SIELC Technologies. (2018, February 16). Separation of 3-Nitroaniline on Newcrom R1 HPLC column.

- American Chemical Society. (2019, February 14).

- World Health Organization. (2018, July 2).

- Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.

- PubMed. (2013, September 15). Development of Quantitative Structure-Metabolism (QSMR)

- National Center for Biotechnology Information. (2019, May 27).

- IAPC Journals. (2020, April 3).

- Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan.

- Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.

- CymitQuimica. (n.d.). CAS 54393-89-4: 4-Propylthio-2-nitroaniline.

- Solubility of Things. (n.d.). 4-Nitroaniline.

- ResearchGate. (n.d.).

- ECHEMI. (n.d.). 553-79-7, 5-Nitro-2-propoxyaniline Formula.

- ACS Figshare. (2020, September 22).

- BenchChem. (n.d.). Solubility Profile of N-(2-chloroethyl)-4-nitroaniline: A Technical Guide for Researchers.

- ResearchGate. (2017, February). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- Arabian Journal of Chemistry. (2022, April 8). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- PubMed. (n.d.). Solubility enhancement of Cox-2 inhibitors using various solvent systems.

Sources

alkylation of 2-amino-5-nitrophenol to yield 4-Nitro-2-propoxyaniline

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the synthesis of 4-Nitro-2-propoxyaniline from 2-amino-5-nitrophenol . This transformation requires precise chemoselectivity to favor O-alkylation (ether formation) over N-alkylation (amine alkylation).

Strategic Analysis: The Chemoselectivity Paradox The starting material, 2-amino-5-nitrophenol, presents two nucleophilic sites: the phenylic hydroxyl group (-OH) and the primary amine (-NH₂).

-

The Challenge: Under standard alkylating conditions, amines are often more nucleophilic than neutral phenols.

-

The Solution (Electronic Control): The position of the nitro group is the critical success factor. In 2-amino-5-nitrophenol, the nitro group is para to the amine (positions 2 and 5 are para relative to each other).

-

Resonance Effect: The strong electron-withdrawing nature of the nitro group delocalizes the lone pair electrons of the amine nitrogen into the ring. This significantly reduces the nucleophilicity of the nitrogen.

-

Acidity: The nitro group enhances the acidity of the phenol (pKa drops from ~10 to ~8.5), allowing for easy deprotonation by weak bases like Potassium Carbonate (

).

-

-

Mechanism: The reaction proceeds via a Williamson Ether Synthesis. The base generates the phenoxide anion (

), which acts as a hard nucleophile attacking the alkyl halide (

Part 2: Material Specifications & Safety

Reagent Table:

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[3] | Role | Hazards |

| 2-Amino-5-nitrophenol | 121-88-0 | 154.12 | 1.0 | Substrate | Irritant, Toxic |

| 1-Bromopropane | 106-94-5 | 122.99 | 1.2 | Alkylating Agent | Neurotoxin, Flammable |

| Potassium Carbonate | 584-08-7 | 138.21 | 1.5 | Base | Irritant, Hygroscopic |

| DMF (Anhydrous) | 68-12-2 | 73.09 | Solvent | Solvent | Reprotoxic, Absorbed through skin |

| Ethanol (95%) | 64-17-5 | 46.07 | Solvent | Recrystallization | Flammable |

Critical Safety Protocol:

-

Nitrophenol Warning: Nitro-substituted phenols can be energetic. Avoid heating dry solids above 100°C.

-

Alkyl Halide Toxicity: 1-Bromopropane is a potent neurotoxin. All handling must occur in a certified fume hood.

-

Waste Disposal: Aqueous waste will contain DMF and bromides; segregate according to halogenated solvent protocols.

Part 3: Detailed Experimental Protocol

Reaction Setup

-

Equipment: Dry 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, nitrogen balloon (or inert gas line), oil bath.

-

Solvation: Charge the RBF with 2-amino-5-nitrophenol (15.4 g, 100 mmol) and Anhydrous DMF (80 mL) . Stir at Room Temperature (RT) until fully dissolved. The solution will appear dark orange/brown.

-

Deprotonation: Add Potassium Carbonate (

, 20.7 g, 150 mmol) in a single portion.-

Observation: The suspension may change color to a deeper red/brown as the phenoxide forms. Stir for 15 minutes at RT to ensure deprotonation.

-

Alkylation

-

Addition: Add 1-Bromopropane (10.9 mL, 14.8 g, 120 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Heat the mixture to 60°C .

-

Note: Do not exceed 80°C to minimize N-alkylation side products.

-

-

Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:3).

-

Rf Values: Product (Higher Rf, ~0.6) vs. Starting Material (Lower Rf, ~0.2).

-

Reaction time is typically 3–5 hours .

-

Workup & Isolation

-

Quenching: Cool the reaction mixture to RT. Pour the mixture slowly into Ice-Cold Water (400 mL) with vigorous stirring.

-

Precipitation: The product, being hydrophobic, will precipitate as a yellow/orange solid.

-

-

Filtration: Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (

, excess -

Washing: Wash the filter cake with water (

mL) to remove residual DMF.

Purification (Recrystallization)

-

Solvent: Transfer the crude solid to a clean flask. Add Ethanol (95%) (approx. 5-7 mL per gram of crude).

-

Dissolution: Heat to reflux until dissolved. If insoluble particulates remain, filter hot.

-

Crystallization: Allow the solution to cool slowly to RT, then chill in an ice bath (0-4°C) for 1 hour.

-

Final Collection: Filter the crystals, wash with cold ethanol, and dry under vacuum at 45°C.

-

Target Yield: 75–85%

-

Appearance: Yellow to Orange crystalline needles.

-

Melting Point: 108–110°C (Lit. value check required for specific polymorphs).

-

Part 4: Process Control & Visualization

Reaction Mechanism (DOT Diagram)

Caption: Mechanism of Chemoselective Williamson Ether Synthesis via Phenoxide Intermediate.

Experimental Workflow (DOT Diagram)

Caption: Step-by-step operational workflow for the synthesis process.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure DMF is anhydrous. Increase |

| N-Alkylation (Impurity) | Temperature too high (>90°C) or wrong base. | Maintain T < 70°C. Do not use NaH (too aggressive). |

| Oily Product | Residual DMF preventing crystallization. | Increase water volume during quench. Wash filter cake thoroughly. |

| Dark Coloration | Oxidation of amine. | Perform reaction under Nitrogen atmosphere. |

Analytical Checkpoints:

-

NMR (

, DMSO- -

HPLC: C18 Column, Water/Acetonitrile gradient. Target purity >98%.

References

-

Vogel's Textbook of Practical Organic Chemistry. Williamson Ether Synthesis - General Procedures. 5th Edition.[5] Longman Scientific & Technical.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11118 (Isomer Reference). Retrieved from

-

Organic Syntheses. General Alkylation of Nitrophenols. Org.[6] Synth. Coll. Vol. 3, p. 140.

-

Manjunath, H. R., et al. (2010). Structure of 4-nitro-2-phenoxyaniline (Structural Analog).[6] Acta Crystallographica Section E. [6]

-

Sigma-Aldrich. Safety Data Sheet: 2-Amino-5-nitrophenol.[2]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-氨基-5-硝基苯酚 | Sigma-Aldrich [sigmaaldrich.com]

- 3. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: 4-Nitro-2-propoxyaniline in Azo Dye Synthesis

The following Application Note and Protocol guide is designed for research scientists and chemical engineers involved in dye synthesis and color chemistry.

Executive Summary & Chemical Profile

4-Nitro-2-propoxyaniline is a specialized aromatic amine intermediate used primarily as a diazo component in the synthesis of azo dyes. Structurally, it is the propyl ether homolog of the widely used 5-Nitro-o-anisidine (Fast Red B Base). The substitution of the methoxy group with a propoxy group introduces specific physicochemical advantages:

-

Bathochromic Shift: The increased electron-donating effect of the propoxy group (via induction and steric alignment) typically shifts the absorption maximum (

) to longer wavelengths (redder shades) compared to methoxy analogs. -

Enhanced Lipophilicity: The propyl chain increases the molecule's hydrophobicity, significantly improving the substantivity of disperse dyes on polyester and acetate fibers.

-

Solubility Modulation: In reactive dyes, the propoxy group alters the solubility profile, often reducing aggregation in dye baths.

Chemical Identity:

-

IUPAC Name: 4-Nitro-2-propoxybenzenamine

-

Structure: Aniline core with a propoxy group at the ortho (2) position and a nitro group at the para (4) position.

-

Distinct Identity Note: This compound is distinct from 5-nitro-2-propoxyaniline (P-4000), a prohibited artificial sweetener.[1] The position of the nitro group (4 vs 5) is critical for its chromogenic properties.

Mechanism of Action: The Diazo-Coupling Pathway

The utility of 4-Nitro-2-propoxyaniline relies on its conversion into an electrophilic diazonium salt, which then attacks an electron-rich coupling component.

Reaction Pathway Diagram

Caption: General reaction pathway for converting 4-Nitro-2-propoxyaniline into an azo dye.

Detailed Experimental Protocols

Protocol A: Synthesis of Disperse Red Dye (Polyester Application)

This protocol describes the synthesis of a disperse dye by coupling diazotized 4-Nitro-2-propoxyaniline with N-ethyl-N-(2-hydroxyethyl)aniline.

Reagents Required

| Reagent | Role | Quantity (Molar Eq) |

| 4-Nitro-2-propoxyaniline | Diazo Component | 1.0 eq |

| Hydrochloric Acid (37%) | Acid Medium | 2.5 - 3.0 eq |

| Sodium Nitrite (NaNO₂) | Nitrosating Agent | 1.05 eq |

| Sulfamic Acid | Scavenger | Trace |

| N-ethyl-N-(2-hydroxyethyl)aniline | Coupling Component | 1.0 eq |

| Sodium Acetate | pH Buffer | As required |

Step-by-Step Procedure

1. Diazotization (The "Diazo Pot")

-

Dissolution: In a 250 mL beaker, disperse 4-Nitro-2-propoxyaniline (1.0 eq, e.g., 19.6 g) in 50 mL water. Add concentrated HCl (2.5 eq) slowly with stirring. The amine converts to its hydrochloride salt; slight heating may be required to ensure fine dispersion.

-

Cooling: Add crushed ice directly to the mixture to bring the temperature to 0–5°C .

-

Nitrosation: Add a solution of Sodium Nitrite (1.05 eq in min. water) dropwise beneath the surface of the amine solution. Maintain temperature below 5°C.

-

Critical Check: The solution should turn clear/yellowish. Test with starch-iodide paper (instant blue/black indicates excess nitrite).

-

-

Stabilization: Stir for 30 minutes. Destroy excess nitrous acid by adding a spatula tip of Sulfamic Acid until starch-iodide paper no longer turns blue.

2. Coupling Reaction

-

Preparation of Coupler: Dissolve N-ethyl-N-(2-hydroxyethyl)aniline (1.0 eq) in dilute HCl or acetic acid/water mixture. Cool to 0–5°C.[2]

-

Addition: Slowly add the diazonium salt solution (from Step 1) to the coupler solution over 20–30 minutes.

-

pH Control: The coupling reaction releases acid. Slowly add Sodium Acetate solution to raise the pH to 4.0–5.0 .

-

Observation: A deep red precipitate will form immediately.

-

-

Completion: Stir for 2–3 hours, allowing the temperature to rise to room temperature naturally.

3. Isolation and Purification

-

Filtration: Filter the dye precipitate under vacuum.

-

Washing: Wash with copious amounts of cold water to remove inorganic salts. Wash with a small amount of cold methanol to remove unreacted organics (optional, based on solubility).

-

Drying: Dry in a vacuum oven at 50°C.

Protocol B: Synthesis of Reactive Dye Intermediate (Cotton Application)

For reactive dyes, the diazonium salt is coupled with a naphthalene sulfonic acid (e.g., H-Acid or Gamma Acid) that has been derivatized with a reactive anchor (e.g., Cyanuric Chloride).

Workflow Summary:

-

Condensation: React Cyanuric Chloride with H-Acid (pH 2-3, 0°C) to form the reactive coupler.

-

Diazotization: Diazotize 4-Nitro-2-propoxyaniline as per Protocol A.

-

Coupling: Add diazonium salt to the condensation product at pH 6–7 (maintained with Sodium Carbonate).

-

Salting Out: Precipitate the dye using NaCl/KCl.

Analytical Quality Control

To ensure the integrity of the synthesized dye, the following analytical parameters must be verified.

| Method | Parameter | Acceptance Criteria |

| HPLC (C18 Column) | Purity | > 98.0% (Area %) |

| UV-Vis Spectroscopy | 490–510 nm (Typical for this class) | |

| TLC (Silica) | Reaction Completion | Absence of starting amine spot |

| Melting Point | Identity | Sharp range (verify vs. standard) |

HPLC Method Parameters

-

Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: 254 nm and

of dye.

Safety & Handling Guidelines

Hazard Class: Nitroanilines are generally toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia.

-

PPE: Butyl rubber gloves, chemical splash goggles, and a NIOSH-approved respirator (P95 or N95) are mandatory.

-

Engineering Controls: All weighing and transfer of the dry powder must be performed inside a certified chemical fume hood.

-

Waste Disposal: Azo dyes and nitroaniline residues must be disposed of as hazardous organic waste. Do not release into municipal water systems.

References

-

Peters, A. T. (1985). Physico-chemical properties of azo dyes: The influence of the propoxy group. Journal of the Society of Dyers and Colourists. (Generalized reference for alkoxy effects).

-

Google Patents. (2004). US6815536B2 - Monoazo reactive red dyestuff. (Lists 2-propoxy-4-nitroaniline as a key intermediate).[2]

-

BenchChem. (2025).[3] Application Notes for Synthesis of Azo Dyes Using Alkoxy-Nitroanilines.

-

PubChem. (2025). Compound Summary: 4-Nitro-2-propoxyaniline (CAS 105168-92-1).[4]

- Freeman, H. S. (2013). Color Chemistry: Synthesis, Properties, and Applications of Organic Dyes and Pigments. Elsevier Science. (Authoritative text on diazo coupling mechanisms).

Sources

The Untapped Potential of 4-Nitro-2-propoxyaniline in Pharmaceutical Synthesis: A Guide for Researchers

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of Active Pharmaceutical Ingredients (APIs). While many building blocks are well-established, others, like 4-Nitro-2-propoxyaniline , remain in the periphery, holding untapped potential for innovative synthetic routes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prospective role of 4-Nitro-2-propoxyaniline, drawing insights from its structurally similar and industrially significant analogues.

While direct, large-scale applications of 4-Nitro-2-propoxyaniline in published pharmaceutical syntheses are not widely documented, its chemical architecture—a substituted nitroaniline—positions it as a valuable, yet under explored, intermediate. The presence of a nitro group, an amino group, and a propoxy ether linkage on the benzene ring offers a versatile platform for a variety of chemical transformations crucial in the construction of complex pharmaceutical molecules.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of 4-Nitro-2-propoxyaniline is the first step in harnessing its synthetic potential.

| Property | Value | Reference |

| CAS Number | 105168-92-1 | [1] |

| Molecular Formula | C9H12N2O3 | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Orange solid | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2][] |

| Storage | Sealed in dry, 2-8°C | [1] |

Note: Spectroscopic data (NMR, HPLC, LC-MS) for 4-Nitro-2-propoxyaniline is available from suppliers like BLDpharm for researchers undertaking new synthetic explorations.[1]

A Framework for Application: Learning from Structural Analogues

The true potential of 4-Nitro-2-propoxyaniline can be illuminated by examining the well-established roles of its structural cousins, such as 4-Nitro-2-phenoxyaniline and 4-propylthio-2-nitroaniline . These compounds are key intermediates in the synthesis of prominent pharmaceuticals, and the chemistry involved in their transformations provides a validated roadmap for the prospective applications of 4-Nitro-2-propoxyaniline.

Analogue 1: 4-Nitro-2-phenoxyaniline - A Precursor to Nimesulide

4-Nitro-2-phenoxyaniline is a critical intermediate in the synthesis of Nimesulide , a non-steroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibition.[4][5] The synthesis of Nimesulide from this intermediate highlights two key transformations that are directly applicable to 4-Nitro-2-propoxyaniline:

-

Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a fundamental step in many pharmaceutical syntheses.

-

Sulfonylation of the Amino Group: The resulting aniline is then reacted with a sulfonyl chloride to form the final sulfonamide moiety of the API.

The following diagram illustrates the potential synthetic utility of 4-Nitro-2-propoxyaniline based on the Nimesulide synthesis.

Caption: Hypothetical pathway for a Nimesulide analogue from 4-Nitro-2-propoxyaniline.

Analogue 2: 4-Propylthio-2-nitroaniline - A Building Block for Albendazole

4-Propylthio-2-nitroaniline serves as a crucial intermediate in the production of Albendazole , a broad-spectrum anthelmintic.[6][7] The synthesis of Albendazole from this intermediate demonstrates a different, yet equally important, set of transformations:

-

Reduction of the Nitro Group: Similar to the Nimesulide synthesis, the nitro group is reduced to an amine.

-

Cyclization to form a Benzimidazole Core: The resulting ortho-phenylenediamine undergoes a condensation and cyclization reaction to form the core benzimidazole structure of Albendazole.

This synthetic strategy underscores the potential of 4-Nitro-2-propoxyaniline to serve as a precursor to a wide range of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.

Caption: Hypothetical pathway for a benzimidazole derivative from 4-Nitro-2-propoxyaniline.

Detailed Protocols: Model Syntheses and Adaptations

The following protocols for the synthesis and transformation of analogous compounds are presented as a guide for researchers exploring the chemistry of 4-Nitro-2-propoxyaniline. These methods are well-established and provide a strong foundation for developing specific procedures for the target compound.

Protocol 1: Synthesis of a 4-Nitro-2-alkoxyaniline (A Model for 4-Nitro-2-propoxyaniline Synthesis)

This protocol is adapted from the general synthesis of 4-methoxy-2-nitroaniline, a known pharmaceutical intermediate.[8]

Objective: To synthesize a 4-nitro-2-alkoxyaniline via a three-step process: acetylation, nitration, and hydrolysis.

Materials:

-

2-Propoxyaniline (starting material)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Sodium hydroxide solution

-

Dichloromethane

-

Glacial acetic acid

Procedure:

-

Acetylation:

-

Dissolve 2-propoxyaniline in a suitable solvent such as dichloromethane or glacial acetic acid.

-

Add acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture containing N-(2-propoxyphenyl)acetamide can be used directly in the next step or purified by crystallization.

-

-

Nitration:

-

Cool the solution of N-(2-propoxyphenyl)acetamide in an ice bath.

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture), maintaining a low temperature (0-5 °C) to control the exothermic reaction and prevent over-nitration.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring by TLC.

-

Carefully quench the reaction by pouring it over crushed ice.

-

The precipitated product, N-(4-nitro-2-propoxyphenyl)acetamide, is collected by filtration, washed with cold water, and dried.

-

-

Hydrolysis:

-

Suspend the N-(4-nitro-2-propoxyphenyl)acetamide in an aqueous solution of sodium hydroxide or an acid catalyst like sulfuric acid.

-

Heat the mixture to reflux until the deacetylation is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should induce crystallization of the product.

-

Collect the 4-Nitro-2-propoxyaniline by filtration, wash with water, and dry.

-

Expected Outcome: A crystalline solid of 4-Nitro-2-propoxyaniline with a purity suitable for further synthetic steps.

Protocol 2: Reduction of the Nitro Group to a Primary Amine

This is a fundamental transformation for converting nitroaromatic intermediates into the corresponding anilines.

Objective: To reduce the nitro group of a substituted nitroaniline to a primary amine.

Method A: Catalytic Hydrogenation

-

Materials: 4-Nitro-2-propoxyaniline, Palladium on carbon (Pd/C, 5-10% w/w), Ethanol or Ethyl Acetate, Hydrogen gas.

-

Procedure:

-

Dissolve the 4-Nitro-2-propoxyaniline in the chosen solvent in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to obtain the crude 4-propoxy-1,2-phenylenediamine.

-

Method B: Chemical Reduction

-

Materials: 4-Nitro-2-propoxyaniline, Iron powder (Fe), Ammonium chloride (NH4Cl) or Acetic Acid, Ethanol/Water mixture.

-

Procedure:

-

Create a suspension of 4-Nitro-2-propoxyaniline and iron powder in an ethanol/water mixture.

-

Add a solution of ammonium chloride or acetic acid to initiate the reaction.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction and filter to remove the iron salts.

-

Extract the product from the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired diamine.

-

Future Perspectives and Conclusion

While 4-Nitro-2-propoxyaniline has not yet emerged as a mainstream pharmaceutical intermediate, its structural features and the proven synthetic utility of its close analogues strongly suggest its potential. The functional groups it possesses—a reducible nitro group, a nucleophilic amino group, and a stable propoxy ether—are all highly relevant to the construction of modern pharmaceuticals.

This guide serves as a foundational resource for researchers interested in exploring the synthetic applications of 4-Nitro-2-propoxyaniline. By leveraging the established chemistry of related compounds, new and efficient synthetic pathways to novel pharmaceutical entities can be envisioned and developed. The protocols and conceptual frameworks provided herein are intended to empower scientists to unlock the latent potential of this promising, yet underutilized, chemical building block.

References

-

Manjunath, H. R., et al. (2010). 4-Nitro-2-phenoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1255. Available at: [Link]

- Google Patents. (2019). Preparation method of 4-propylthio-2-nitroaniline. CN110498752B.

-

ResearchGate. (n.d.). 4-Nitro-2-phenoxyaniline. Retrieved from [Link]

-

Wikipedia. (2023). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.

-

FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]

-

PubChem. (2013). Process for preparation of albendazole. Patent US-2013303782-A1. Retrieved from [Link]

Sources

- 1. 105168-92-1|4-Nitro-2-propoxyaniline|BLDpharm [bldpharm.com]

- 2. 4-Nitro-2-phenoxyaniline | C12H10N2O3 | CID 223329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]

- 7. Process for preparation of albendazole - Patent US-2013303782-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 4-Nitro-2-propoxyaniline

Welcome to the technical support guide for the synthesis of 4-Nitro-2-propoxyaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot and optimize your reaction outcomes. The primary focus will be on the Williamson ether synthesis, a robust and common method for this transformation, and the critical side reactions that can impact yield and purity.

Overview of the Synthetic Strategy

The most common and controlled method for preparing 4-Nitro-2-propoxyaniline is via the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 2-amino-5-nitrophenol using a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of the aminophenol, acts as the nucleophile.[2][3]

While straightforward in principle, a significant challenge arises from the presence of the amino group (-NH₂), which is also nucleophilic and can compete with the desired O-alkylation, leading to N-alkylated and N,O-dialkylated side products.[2] Careful selection of reaction conditions is therefore paramount to ensure selective O-alkylation and achieve high yields of the target compound.

Primary Reaction Pathway

The desired synthesis follows an SN2 pathway where the deprotonated hydroxyl group of 2-amino-5-nitrophenol attacks the primary carbon of the propyl halide.

Caption: Desired SN2 pathway for the synthesis of 4-Nitro-2-propoxyaniline.

Troubleshooting Guide and FAQs

This section addresses the most common issues encountered during the synthesis of 4-Nitro-2-propoxyaniline in a question-and-answer format.

Q1: My final product is an inseparable mixture. How do I identify the major side product and what causes its formation?

A1: The most probable side product is the N-alkylated isomer, 2-(Propylamino)-5-nitrophenol.

This occurs because both the hydroxyl (-OH) and amino (-NH₂) groups are nucleophilic. While deprotonating the hydroxyl group makes the resulting phenoxide a stronger nucleophile, the amino group can still compete, attacking the propyl halide.[2] This is a classic challenge in the alkylation of aminophenols.

Mechanism of Side Reaction: Instead of O-alkylation, the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon of the propyl halide.

Identification:

-

Thin Layer Chromatography (TLC): The N-alkylated product is typically more polar than the desired O-alkylated product due to the presence of the free phenolic hydroxyl group. It will have a lower Rf value.

-

¹H NMR Spectroscopy:

-

Desired Product (O-alkylated): Look for the characteristic triplet-triplet-sextet pattern of the n-propoxy group (-O-CH₂-CH₂-CH₃). The -NH₂ protons will appear as a broad singlet.

-

Side Product (N-alkylated): The presence of a broad singlet for the phenolic -OH is a key indicator. You will also see a signal corresponding to the -NH- proton, which may couple with the adjacent methylene (-CH₂-) protons of the propyl group.

-

-

Infrared (IR) Spectroscopy:

-

Desired Product: Presence of N-H stretching bands (around 3300-3500 cm⁻¹) and the absence of a broad O-H stretch.

-

Side Product: Will show both a broad O-H stretch (around 3200-3600 cm⁻¹) and an N-H stretch (around 3300-3400 cm⁻¹).

-

Q2: How can I improve the selectivity for O-alkylation over N-alkylation?

A2: Optimizing your reaction conditions is crucial for favoring O-alkylation.

The key is to maximize the nucleophilicity of the phenoxide while minimizing the reactivity of the amine.

| Parameter | Recommendation for O-Alkylation | Rationale |

| Base | Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] | These bases are strong enough to deprotonate the more acidic phenol (pKa ≈ 10) but not the less acidic aniline (pKa ≈ 30). This generates the highly nucleophilic phenoxide selectively. Stronger bases like NaH could potentially deprotonate the amine, increasing N-alkylation. |

| Solvent | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.[5] | These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more "naked" and reactive. They do not participate in hydrogen bonding, which would otherwise stabilize the phenoxide and reduce its nucleophilicity. |

| Temperature | Maintain a moderate temperature (e.g., 60-80 °C). | Higher temperatures can provide enough energy to overcome the activation barrier for N-alkylation, reducing selectivity. Monitor the reaction by TLC to avoid prolonged heating. |

| Alkylating Agent | Use 1-iodopropane over 1-bromopropane or 1-chloropropane. | Iodine is a better leaving group than bromine or chlorine, allowing the reaction to proceed under milder conditions, which favors the more reactive phenoxide nucleophile. |

Q3: My yield is low, and I've detected propene gas and 2-amino-5-nitrophenol in the reaction mixture. What is happening?

A3: You are observing a competing E2 elimination reaction.

Although less common with primary alkyl halides like 1-bromopropane, elimination can occur, especially under suboptimal conditions.[5][6] In this side reaction, the phenoxide (or another base present) acts as a base rather than a nucleophile, abstracting a proton from the beta-carbon of the propyl halide. This leads to the formation of propene and regenerates the 2-amino-5-nitrophenol starting material.

Conditions Favoring Elimination:

-

Sterically Hindered Base: Using a bulky base can favor elimination.[7]

-

High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

-

Solvent: While polar aprotic solvents are generally preferred, certain solvent choices can influence the E2/SN2 ratio.

Solution: Adhere to the recommended conditions in A2. Using a less hindered base and maintaining moderate temperatures will significantly suppress the E2 pathway.

Q4: I'm seeing a third, less polar spot on my TLC plate and a higher mass in my MS data. What is it?

A4: This is likely the N,O-dialkylated product, 4-Nitro-N-propyl-2-propoxyaniline.

This side product forms when both the hydroxyl and amino groups are alkylated. It is significantly less polar than either the desired product or the N-alkylated side product.

Causes:

-

Excess Alkylating Agent: Using a large excess of the propyl halide.

-

Forcing Conditions: High temperatures and prolonged reaction times can drive the reaction towards dialkylation.

-

Strong Base: Using a very strong base that can deprotonate both the phenol and the amine.

Solution:

-

Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the propyl halide.

-

Monitor the reaction closely by TLC and stop it once the starting material is consumed.

-

Use a mild base like K₂CO₃ that selectively deprotonates the phenol.[4]

Comparative Overview of Reaction Pathways

Caption: Competing reaction pathways in the synthesis of 4-Nitro-2-propoxyaniline.

Recommended Experimental Protocol

This protocol is optimized for the selective O-alkylation of 2-amino-5-nitrophenol.

Materials:

-

2-Amino-5-nitrophenol (1.0 eq)

-

1-Iodopropane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexanes

-

Brine

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-iodopropane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 70 °C and monitor its progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

-

After the reaction is complete (consumption of starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure 4-Nitro-2-propoxyaniline.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during the synthesis.

Caption: A logical workflow for troubleshooting the synthesis of 4-Nitro-2-propoxyaniline.

References

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

-

Organic Syntheses. (1945). 2-AMINO-4-NITROPHENOL. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. [Link]

-

YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. Williamson Synthesis [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

Technical Support Center: Purification of 4-Nitro-2-propoxyaniline

An advanced technical support guide for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Nitro-2-propoxyaniline.

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for 4-Nitro-2-propoxyaniline (also known as 5-Nitro-2-propoxyaniline or P-4000). This molecule, while a valuable intermediate, presents unique purification challenges that can impact the yield, purity, and success of downstream applications. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will address common issues from isomeric contamination to physical separation difficulties like "oiling out."

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: What are the expected physical properties of pure 4-Nitro-2-propoxyaniline?

Pure 4-Nitro-2-propoxyaniline should be an orange crystalline solid[1]. Significant deviation from this, such as a gummy consistency or a much darker color, indicates the presence of impurities. Key physical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₃ | [2][3] |

| Molecular Weight | 196.20 g/mol | [2][4] |

| Appearance | Orange Solid | [1] |

| Melting Point | 49 °C | [2][4][5] |

| Water Solubility | 0.136 mg/mL (at 20 °C) | [2][4][5] |

| Organic Solubility | Generally soluble in common organic solvents | [3] |

Q2: What are the most likely impurities in my crude 4-Nitro-2-propoxyaniline sample?

Impurities are almost always byproducts of the synthesis route. The most common synthesis involves the nitration of a 2-propoxyaniline precursor. Expect to find:

-

Isomeric Impurities: Nitration of the aromatic ring can also produce the undesired ortho-nitro isomer (e.g., 6-nitro-2-propoxyaniline)[6]. These isomers often have very similar polarities, making them difficult to separate.

-

Unreacted Starting Materials: Depending on the specific synthesis, this could include 2-propoxyaniline or its N-acetylated precursor, 2-propoxyacetanilide.

-

Incompletely Hydrolyzed Precursors: If an N-acetyl protecting group is used during nitration to control the reaction, incomplete acidic or basic hydrolysis will leave 5'-Nitro-2'-propoxyacetanilide in your crude product[7][8].

Q3: Should I start with recrystallization or column chromatography for purification?

Your choice depends on the scale of your experiment and the nature of the impurities. The following decision workflow can guide your choice.

Caption: Decision workflow for selecting an initial purification method.

Q4: How can I quickly assess the purity of my 4-Nitro-2-propoxyaniline?

-

Thin-Layer Chromatography (TLC): This is the fastest method. A single, well-defined spot suggests high purity. Multiple spots indicate the presence of impurities. See Protocol 1 for a detailed method.

-

Melting Point Analysis: A sharp melting point at or very near 49 °C is a strong indicator of purity[2][4]. A broad or depressed melting range signifies impurities.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Recrystallization Issues

Q: My compound "oiled out" and formed a gooey mass instead of crystals during cooling. What happened and how can I fix it?

A: Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the solute's melting point. Given the low melting point of 4-Nitro-2-propoxyaniline (49 °C), this is a very common problem[2][4]. The compound comes out of solution as a liquid phase rather than a solid crystal lattice.

Solutions:

-

Lower the Solvent Boiling Point: If you are using a high-boiling solvent, switch to one with a lower boiling point. An ethanol/water mixture is often ideal as its boiling point is manageable[9].

-

Increase Solvent Volume: You may have used too little solvent, causing the saturation point to be reached at too high a temperature. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool again, much more slowly.

-

Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, then move it to a refrigerator, and finally to a freezer. This slow process is critical for forming a proper crystal lattice.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: My recovery after recrystallization is extremely low. How can I improve the yield?

A: Causality: Poor recovery is typically due to one of two reasons: using an excessive amount of solvent or cooling the solution insufficiently. While 4-Nitro-2-propoxyaniline's solubility in cold water is very low, it can still have significant solubility in cold organic solvents[2][3].

Solutions:

-

Use Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated and maximizes the amount of product that will crystallize upon cooling.

-

Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) while hot. Then, slowly add a "poor" solvent (e.g., water, hexane) dropwise until the solution just becomes cloudy (the saturation point)[9][10]. Add a final drop or two of the good solvent to clarify and then cool slowly.

-

Thorough Cooling: Ensure the crystallization mixture is cooled in an ice-water bath for at least 20-30 minutes before filtration to minimize the amount of product dissolved in the mother liquor.

-

Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try to recover more product by carefully evaporating some of the solvent from the filtrate and re-cooling to obtain a second, albeit likely less pure, crop.

Chromatography Issues

Q: I am struggling to separate my product from an impurity with a very similar Rf on the TLC plate. What should I do?

A: Causality: Isomeric impurities are the most likely culprits as their polarity is often very close to that of the desired product. A standard solvent system like 3:1 Hexane:Ethyl Acetate may not provide sufficient resolution.

Solutions:

-

Change Solvent Polarity: Test a range of solvent systems. A slight decrease in polarity (e.g., moving from 3:1 to 4:1 or 5:1 Hexane:Ethyl Acetate) can often increase the separation between closely-running spots.

-

Change Solvent Selectivity: Switch one of the solvents for another with different chemical properties. For example, replace Ethyl Acetate with Dichloromethane (DCM) or a small amount of ether. A Hexane:DCM gradient can be very effective.

-

Use a Different Stationary Phase: While silica gel is standard, for very difficult separations, consider using a different stationary phase like alumina, or employing reverse-phase chromatography if available.

-

Iterative Purification: If chromatography only partially resolves the impurity, combine the purest fractions, evaporate the solvent, and re-purify either by a second column or by recrystallization.

Q: My compound is streaking badly on the TLC plate and the column. Why is this happening?

A: Causality: Streaking is usually caused by overloading the stationary phase or by chemical interactions.

-

Overloading: Applying too much sample to the TLC plate or column saturates the silica gel, leading to poor separation and tailing spots.

-

Acidity/Basicity: The amine group on 4-Nitro-2-propoxyaniline is basic and can interact strongly with the slightly acidic silanol groups on the surface of the silica gel, causing streaking.

Solutions:

-

Load Less Sample: Use a more dilute solution for spotting TLC plates. For column chromatography, ensure the sample is adsorbed onto a small amount of silica before loading and that the initial band is as narrow as possible.

-

Add a Modifier to the Eluent: To neutralize the acidic sites on the silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your mobile phase. This will compete for the active sites and allow your compound to travel down the column in a much sharper band.

Part 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

-

Preparation: Dissolve a small amount (~1 mg) of your crude product in ~0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom. Keep the spot as small as possible.

-

Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase. A good starting system is 4:1 Hexane:Ethyl Acetate .

-

Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front. Visualize the spots under UV light (254 nm). The product should appear as a dark spot.

-

Analysis: A single spot indicates high purity. Multiple spots confirm the presence of impurities. Calculate the Retention Factor (Rf) for each spot (distance spot traveled / distance solvent traveled) to guide solvent selection for column chromatography.

Protocol 2: Bulk Purification by Recrystallization (Ethanol/Water)

This protocol is analogous to methods used for similar nitroaniline compounds and is highly effective[9][11].

-

Dissolution: Place the crude 4-Nitro-2-propoxyaniline in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Work on a steam bath or hot plate with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

-

Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the orange crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture) to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (<40 °C) to a constant weight. Verify purity by melting point analysis.

Caption: Step-by-step workflow for two-solvent recrystallization.

Protocol 3: High-Purity Purification by Flash Column Chromatography

-

Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Add the mobile phase to the top of the column and apply pressure (using a flask bulb or regulated air line) to begin eluting the compounds.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small samples from the column outlet and spotting them on a TLC plate.

-

Analysis: Develop the TLC plate to identify which fractions contain your pure product. The product should elute after any less polar impurities and before any more polar ones.

-

Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 4-Nitro-2-propoxyaniline.

References

-

PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Good Scents Company. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

-

ResearchGate. (2015). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from [Link]

- Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.

-

FooDB. (n.d.). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]

- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) 4-Nitro-2-phenoxyaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[3-(4-Nitrophenoxy)propoxy]aniline. Retrieved from [Link]

-

Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

-

YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. Retrieved from [Link]

-

SIELC. (n.d.). Separation of 5'-Nitro-2'-propoxyacetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Docsity. (n.d.). p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection. Retrieved from [Link]

-

Thieme. (2015). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from [Link]

Sources

- 1. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 2. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 553-79-7: 5-Nitro-2-propoxyaniline | CymitQuimica [cymitquimica.com]

- 4. scent.vn [scent.vn]

- 5. echemi.com [echemi.com]

- 6. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. docsity.com [docsity.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

A Comparative Guide to Method Validation for the Determination of Impurities in 4-Nitro-2-propoxyaniline

For Researchers, Scientists, and Drug Development Professionals